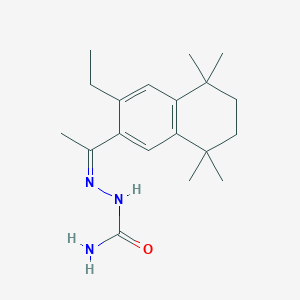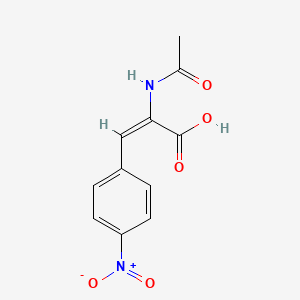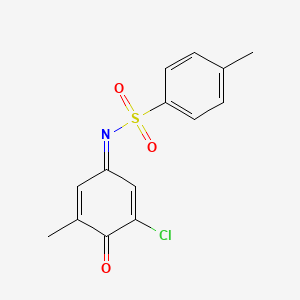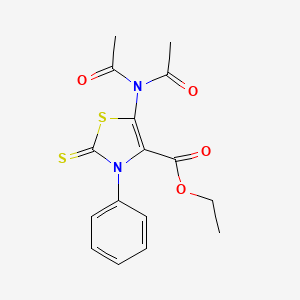
1-(1H-indol-3-ylthio)acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-ylthio)acetone oxime, also known as ITAO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-ylthio)acetone oxime is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(1H-indol-3-ylthio)acetone oxime has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(1H-indol-3-ylthio)acetone oxime has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(1H-indol-3-ylthio)acetone oxime has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(1H-indol-3-ylthio)acetone oxime can inhibit the proliferation of cancer cells and induce apoptosis. 1-(1H-indol-3-ylthio)acetone oxime has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, 1-(1H-indol-3-ylthio)acetone oxime has been shown to exhibit antiviral activity against various viruses such as HIV, herpes simplex virus, and influenza virus.
Advantages and Limitations for Lab Experiments
1-(1H-indol-3-ylthio)acetone oxime has several advantages for lab experiments, including its high purity and stability. 1-(1H-indol-3-ylthio)acetone oxime can also be easily synthesized in large quantities, making it a cost-effective option for research. However, 1-(1H-indol-3-ylthio)acetone oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 1-(1H-indol-3-ylthio)acetone oxime research. One potential direction is the development of 1-(1H-indol-3-ylthio)acetone oxime derivatives with improved pharmacological properties. Another direction is the investigation of 1-(1H-indol-3-ylthio)acetone oxime's potential as a therapeutic agent for various diseases such as cancer, inflammatory disorders, and viral infections. Additionally, 1-(1H-indol-3-ylthio)acetone oxime's potential applications in agriculture and material science warrant further investigation.
Conclusion
In conclusion, 1-(1H-indol-3-ylthio)acetone oxime is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(1H-indol-3-ylthio)acetone oxime is needed to fully understand its potential applications and limitations.
Synthesis Methods
1-(1H-indol-3-ylthio)acetone oxime can be synthesized through a multi-step process involving the reaction of indole-3-acetone with thiosemicarbazide, followed by the addition of hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain 1-(1H-indol-3-ylthio)acetone oxime in its pure form.
Scientific Research Applications
1-(1H-indol-3-ylthio)acetone oxime has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(1H-indol-3-ylthio)acetone oxime has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, 1-(1H-indol-3-ylthio)acetone oxime has been used as a plant growth regulator to improve crop yield and quality. In material science, 1-(1H-indol-3-ylthio)acetone oxime has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(NZ)-N-[1-(1H-indol-3-ylsulfanyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(13-14)7-15-11-6-12-10-5-3-2-4-9(10)11/h2-6,12,14H,7H2,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEVVJHAUMQEER-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CSC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/CSC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-hydroxy-1-(1H-indol-3-ylsulfanyl)propan-2-imine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)




![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)



![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)